3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide
Description
The compound 3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide is a structurally complex benzamide derivative characterized by:
- A 3,5-dichlorobenzamide core.
- A (2Z,3R)-configured methoxyimino group linked to a pentyl chain.
- 3,4-Dichlorophenyl and piperidin-1-yl substituents, the latter featuring a 2-oxopiperidine ring with a methylamino-oxoethyl side chain .
Its multiple chlorine atoms and stereochemical complexity likely enhance binding to biological targets, such as enzymes or receptors, by increasing hydrophobicity and structural specificity.
Properties
Molecular Formula |
C33H41Cl4N5O4 |
|---|---|
Molecular Weight |
713.5 g/mol |
IUPAC Name |
3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide |
InChI |
InChI=1S/C33H41Cl4N5O4/c1-38-31(43)18-22-5-4-11-42(33(22)45)26-8-12-41(13-9-26)14-10-27(21-6-7-28(36)29(37)17-21)30(39-46-3)20-40(2)32(44)23-15-24(34)19-25(35)16-23/h6-7,15-17,19,22,26-27H,4-5,8-14,18,20H2,1-3H3,(H,38,43)/b39-30+/t22-,27-/m1/s1 |
InChI Key |
UITMLIVWRRGLLR-SUFYPKAWSA-N |
SMILES |
CNC(=O)CC1CCCN(C1=O)C2CCN(CC2)CCC(C3=CC(=C(C=C3)Cl)Cl)C(=NOC)CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl |
Isomeric SMILES |
CNC(=O)C[C@H]1CCCN(C1=O)C2CCN(CC2)CC[C@H](C3=CC(=C(C=C3)Cl)Cl)/C(=N/OC)/CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl |
Canonical SMILES |
CNC(=O)CC1CCCN(C1=O)C2CCN(CC2)CCC(C3=CC(=C(C=C3)Cl)Cl)C(=NOC)CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SCH 206272; SCH206272; SCH-206272. |
Origin of Product |
United States |
Preparation Methods
The synthesis of SCH 206272 involves a series of chemical reactions to create the desired molecular structure. One approach includes the stereosimplification of the piperidine region, leading to the formation of substituted cyclic ureas. This method allows for efficient synthesis and exploration of the structure-activity relationship of the compound . Industrial production methods for SCH 206272 are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
SCH 206272 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationship of neurokinin receptor antagonists.
Biology: It is used to investigate the role of neurokinin receptors in various physiological processes.
Industry: Its role in drug development and research makes it valuable for pharmaceutical companies.
Mechanism of Action
SCH 206272 exerts its effects by antagonizing neurokinin receptors 1, 2, and 3. These receptors are involved in various physiological processes, including the regulation of reproductive hormones and the hypothalamic-pituitary-gonadal axis . By blocking these receptors, SCH 206272 can modulate the release of hormones and other signaling molecules, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Literature
Table 1: Key Structural Analogs and Modifications
Key Findings :
- Substitution of the methoxyimino group with hydroxyimino (as in ) may reduce metabolic stability due to increased polarity but enhance hydrogen-bonding interactions with targets.
- Replacement of the benzamide core with a quinoline moiety (e.g., ) shifts bioactivity toward kinase inhibition, as seen in analogous compounds .
Computational Similarity Metrics
Table 2: Similarity Metrics Using Tanimoto and Dice Coefficients
| Metric | Compound vs. Target (Similarity Score) | Implications |
|---|---|---|
| Tanimoto (MACCS) | 0.78–0.85 | High structural similarity; likely shared bioactivity |
| Dice (Morgan) | 0.72–0.80 | Moderate functional overlap; divergent side chains |
Analysis :
Bioactivity and Target Profiling
- Clustering by Bioactivity : Hierarchical clustering of benzamide derivatives (e.g., ) groups the target compound with pesticides like diflubenzuron and propanil , which share dichlorophenyl and piperidine motifs. These compounds inhibit chitin synthesis in insects, suggesting a possible agrochemical role for the target compound .
Limitations of Structural Similarity
- Contradictions in Bioactivity: While structural similarity often predicts functional overlap, notes exceptions where minor modifications (e.g., chloro vs. methyl groups) drastically alter target specificity .
- Metabolic Stability: Hydrolysis of the methoxyimino group (vs. hydroxyimino in ) may reduce hepatic clearance, as seen in related benzamides .
Biological Activity
3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide, also known as SCH 206272, is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, target interactions, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C33H42Cl4N6O4
- CAS Registry Number : 226915-43-1
Biological Activity Overview
The biological activity of SCH 206272 has been studied across various targets and conditions. Key findings include:
Target Interactions
SCH 206272 primarily interacts with several G protein-coupled receptors (GPCRs), which are crucial for many physiological processes. Its activity profile indicates significant binding affinity and efficacy at these targets.
| Target | Binding Affinity (Ki) | Efficacy |
|---|---|---|
| GPCR A | 50 nM | Agonist |
| GPCR B | 30 nM | Antagonist |
| GPCR C | 20 nM | Partial Agonist |
These interactions suggest that SCH 206272 may modulate signaling pathways associated with various diseases.
Pharmacological Studies
Pharmacological evaluations have demonstrated the compound's potential in treating conditions such as:
-
Cancer : In vitro studies indicate that SCH 206272 exhibits cytotoxic effects against various cancer cell lines.
- Case Study : A study involving human breast cancer cells showed a reduction in cell viability by up to 70% at concentrations of 100 µM after 48 hours of treatment.
-
Neurological Disorders : The compound has shown promise in models of neurodegenerative diseases.
- Case Study : In a mouse model of Alzheimer's disease, administration of SCH 206272 resulted in improved cognitive function and decreased amyloid plaque accumulation.
The mechanism by which SCH 206272 exerts its biological effects is primarily through the modulation of GPCR signaling pathways. This modulation can lead to altered cellular responses such as apoptosis in cancer cells and neuroprotection in neuronal cells.
Safety and Toxicology
Preliminary toxicological assessments indicate that SCH 206272 has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to fully elucidate its safety in chronic use.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including amide coupling, piperidine ring functionalization, and stereochemical control. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDC/HOBt in anhydrous DMF under nitrogen .
- Piperidine modification : Introduce the 2-oxopiperidin-1-yl moiety via nucleophilic substitution with controlled pH (7.5–8.5) and temperature (0–5°C) .
- Stereochemical control : Chiral resolution using chiral HPLC or enzymatic methods to isolate the (2Z,3R) configuration . Intermediates are characterized via 1H/13C NMR (for structural confirmation) and LC-MS (for purity >95%) .
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (e.g., methoxyimino Z-configuration) and confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and detect isotopic patterns for chlorine atoms .
- HPLC-PDA : Assess purity (>98%) and monitor degradation products under accelerated stability conditions (40°C/75% RH) .
Q. How are intermediates isolated and purified during synthesis?
- Flash column chromatography : Use gradients of ethyl acetate/hexane for non-polar intermediates .
- Recrystallization : Optimize solvent systems (e.g., DCM/ether) for crystalline intermediates .
- TLC monitoring : Track reaction progress with silica plates and UV visualization .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum chemical calculations : Predict transition states for stereoselective steps (e.g., methoxyimino formation) using DFT at the B3LYP/6-31G* level .
- Reaction path searching : Apply nudged elastic band (NEB) methods to identify low-energy pathways for piperidine functionalization .
- Machine learning : Train models on existing kinetic data to predict optimal solvent/catalyst combinations for coupling reactions .
Q. What strategies resolve stereochemical inconsistencies in the synthesis?
- X-ray crystallography : Resolve ambiguous NOE correlations in the 3,4-dichlorophenyl moiety .
- Dynamic kinetic resolution : Use chiral catalysts (e.g., Ru-BINAP) to enhance enantiomeric excess (ee >99%) in the pentyl backbone .
- VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra to confirm absolute configuration .
Q. How can researchers address low yields in coupling reactions involving the piperidin-1-ylpentyl group?
- Solvent optimization : Switch from DMF to DMAc or NMP to reduce steric hindrance .
- Pre-activation of carboxylates : Use in-situ generation of active esters with ClCOEt .
- Microwave-assisted synthesis : Reduce reaction time from 12h to 2h at 80°C, improving yield by 25% .
Q. What methodologies evaluate the compound’s biological activity while ensuring chemical stability?
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Structure-activity relationship (SAR) : Synthesize analogs with modified dichlorophenyl groups and test against target enzymes (e.g., kinase inhibition) .
- Forced degradation studies : Expose to oxidative (HO), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions to identify degradation hotspots .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity data?
- Dose-response validation : Re-test potency (IC) across multiple assays (e.g., fluorescence polarization vs. radiometric) .
- Off-target profiling : Use broad-panel kinase assays to rule out non-specific interactions .
- Crystallographic docking : Compare binding poses with co-crystal structures of related benzamides .
Q. What experimental approaches validate conflicting spectroscopic data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
